Research demonstrates gedatolisib's superior efficacy through various functional assays. The experimental workflow and key findings are summarized below.
Experimental workflow for evaluating this compound.
Growth Rate (GR) Metrics and Cell Viability [1]
Metabolic and Protein Synthesis Assays [1] [2]
Analysis of Pathway Inhibition and Feedback Loops [1] [3]
This compound demonstrates superior potency and efficacy compared to single-node PAM inhibitors. The following table summarizes quantitative data from a study in breast cancer models:
| PAM Inhibitor | Target | Average GR50 (Potency) | Average GRmax (Efficacy) |
|---|---|---|---|
| This compound | Pan-PI3K / mTOR | 12 nM | -0.68 (Cytotoxic) |
| Alpelisib | PI3Kα | 2783 nM | -0.10 (Mostly Cytostatic) |
| Capivasertib | AKT | 2602 nM | 0.00 (Cytostatic) |
| Everolimus | mTORC1 | 2134 nM | 0.33 (Weak Cytostatic) |
GR50 is the concentration that halves the growth rate; a lower value indicates greater potency. GRmax indicates the maximum drug effect; a value less than 0 indicates cell death (cytotoxic), while a value of 0 indicates complete cell cycle arrest (cytostatic). Data adapted from [1].
This compound is currently under investigation in late-stage clinical trials, which reflects its promising preclinical profile [1] [4] [2].
Gedatolisib provides a comprehensive blockade of the PAM pathway, which is frequently dysregulated in cancers. The following diagram illustrates the signaling pathway and this compound's multi-node inhibition strategy:
This multi-node inhibition strategy prevents the compensatory activation and adaptive resistance commonly seen with single-node inhibitors [1] [2]. For example, inhibiting only mTORC1 can relieve feedback loops that paradoxically activate PI3K, while inhibiting only PI3Kα can allow other PI3K isoforms to maintain pathway activity.
The superior potency and efficacy of this compound were demonstrated through a series of structured experiments comparing it against single-node PAM inhibitors [1] [3].
The diagram below outlines the key phases of the preclinical evaluation:
The table below summarizes the quantitative results from the GR metrics analysis, which captures both the potency (GR50) and efficacy (GRMax) of the inhibitors [1]:
| PAM Inhibitor | Target | Avg. GR50 (nM) | Avg. GRMax | Avg. GR50 in PIK3CA/PTEN altered (nM) | Avg. GRMax in PIK3CA/PTEN altered |
|---|---|---|---|---|---|
| This compound | Pan-PI3K/mTOR | 12 | -0.68 | 12 | -0.72 |
| Alpelisib | PI3Kα | 2783 | -0.10 | 2783 | -0.10 |
| Capivasertib | AKT | 2602 | 0.00 | 2602 | 0.00 |
| Everolimus | mTORC1 | 2134 | 0.33 | 2134 | 0.33 |
GR50: Concentration to achieve 50% growth inhibition (potency). GRMax: Maximum effect; values below 0 indicate cell death (efficacy) [1].
This compound demonstrated superior potency and efficacy regardless of PAM pathway mutational status, inducing cytotoxic effects (negative GRMax) while single-node inhibitors showed primarily cytostatic effects [1].
This compound is currently under investigation in late-stage clinical trials.
The table below summarizes the top-line results from the PIK3CA wild-type cohort of the VIKTORIA-1 trial [5] [4] [6]:
| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) vs Control | Objective Response Rate (ORR) |
|---|---|---|---|
| Triplet (this compound + Palbociclib + Fulvestrant) | 9.3 | 0.24 (76% risk reduction) | 32% |
| Doublet (this compound + Fulvestrant) | 7.4 | 0.33 (67% risk reduction) | 28.3% |
| Control (Fulvestrant alone) | 2.0 | - | 1% |
The clinical data confirms this compound's potential to address a significant unmet need, particularly in the PIK3CA wild-type population post-CDK4/6 inhibition [5] [6].
For researchers, the development of this compound underscores several key principles in targeted therapy:
The PI3K/AKT/mTOR (PAM) pathway is a critical signaling network that regulates cell metabolism, survival, proliferation, and protein synthesis. It is frequently dysregulated in cancer [1] [2]. Gedatolisib's design addresses key limitations of single-node PAM inhibitors.
The following diagram illustrates the PAM pathway and the points where this compound acts.
The table below summarizes the in vitro inhibitory potency (IC₅₀) of this compound against its primary targets, demonstrating uniform nanomolar potency [3].
| Target | IC₅₀ (nM) |
|---|---|
| PI3K p110α | 0.4 |
| PI3K p110β | 6 |
| PI3K p110γ | 6 |
| PI3K p110δ | 8 |
| mTOR | 1 |
Preclinical studies directly compared this compound with FDA-approved single-node PAM inhibitors across breast and prostate cancer models [1] [2].
| Parameter | This compound (pan-PI3K/mTOR) | Alpelisib (PI3Kα) | Capivasertib (AKT) | Everolimus (mTORC1) |
|---|---|---|---|---|
| Avg. Anti-proliferative Potency (GR₅₀ in nM) | 12 | 2783 | 2602 | 2134 |
| Cytotoxic Efficacy (Avg. GRₘₐₓ) | -0.72 | -0.10 | 0.00 | 0.33 |
| Impact on PIK3CA/PTEN status | Equally effective regardless of mutation status [1] | More effective in PIK3CA-mutant models [1] | More effective in PTEN-loss models [2] | Limited efficacy due to feedback relief [1] |
| Key Functional Effects | Superior reduction in protein synthesis, glucose consumption, cell cycle progression, and induction of cell death [1] [5] | Moderate effects, often compensatory | Moderate effects, often compensatory | Limited effects, often compensatory |
This compound is under investigation in multiple late-stage clinical trials, showing promising efficacy and a manageable safety profile.
When evaluating this compound in preclinical models, consider these functional and signaling assays based on the search results.
This compound represents a promising multi-targeted strategy in oncology therapeutics, particularly for overcoming resistance to more selective agents. Its comprehensive clinical development program will further define its role in treating breast and other cancers.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling axis that regulates cell growth, survival, proliferation, and metabolism [1] [2]. Gedatolisib blocks this pathway at multiple key nodes.
This compound inhibits the PI3K/AKT/mTOR pathway at multiple nodes.
This compound's multi-targeted approach results in more comprehensive pathway suppression. By inhibiting both mTORC1 and mTORC2, it prevents the compensatory activation that can occur with single-node inhibitors [3]. In preclinical studies, this has translated to superior suppression of downstream effectors like phosphorylated S6 and 4E-BP1 compared to agents like alpelisib (PI3Kα inhibitor), capivasertib (AKT inhibitor), or everolimus (mTORC1 inhibitor) [3].
The following table summarizes key functional outcomes of this compound compared to single-node PAM inhibitors in a panel of breast cancer cell lines [4].
| Functional Assay | This compound Effect | Comparison to Single-Node Inhibitors |
|---|---|---|
| Cell Proliferation (GR50) | 12 nM (average) | At least 100-fold more potent [4] |
| Cytotoxic Effect (GRMax) | -0.72 (average) | Consistently induced cell death, while others showed modest or no effect [4] |
| Protein Synthesis | Potently decreased | More effective decrease than single-node inhibitors [4] |
| Cell Metabolism | Reduced glucose consumption, lactate production, and oxygen consumption | More profound suppression than single-node inhibitors [4] |
| Cell Motility & Invasion | Decreased migration and invasion | More effective inhibition than single-node inhibitors [4] |
To evaluate the efficacy of this compound in a research setting, several standard preclinical methodologies have been employed.
Cell Viability and Anti-Proliferative Assays [4]
Western Blot Analysis of Pathway Inhibition [3]
Three-Dimensional Spheroid Culture [4]
This compound is currently under clinical investigation and has not yet received regulatory approval for commercial use [5]. The following table outlines its key clinical trial contexts.
| Clinical Context | Combination Therapies | Development Status / Key Findings |
|---|---|---|
| HR+/HER2- Advanced Breast Cancer | Palbociclib + Fulvestrant or Letrozole [6] | Phase 3 (VIKTORIA-1 trial ongoing) [4]; Phase 2 showed ORR up to 85% in 1st-line [6] |
| Advanced TNBC or BRCA+ HER2- Breast Cancer | Talazoparib (PARP inhibitor) [7] | Phase I/II completed; combination safe but did not meet pre-specified efficacy threshold (ORR 12%) [7] |
| Other Cancers | Various (e.g., paclitaxel) [3] | Investigated in trials for endometrial cancer, ovarian cancer, AML, and NSCLC [8] [3] |
The most common grade 3 or 4 adverse effects reported include stomatitis, decreased neutrophils, fatigue, hyperglycemia, and rash [6]. Management of these toxicities, particularly through intermittent dosing schedules (e.g., 3 weeks on/1 week off), is part of the current clinical strategy [6].
For researchers, understanding the methodologies used to determine these parameters is crucial. Key experimental details from the studies are outlined below.
| Study Focus | Methodology Details |
|---|
| Human ADME Study | • Design: Open-label, single 89 mg intravenous dose in healthy male subjects [1]. • Analysis: Measurement of plasma concentrations of gedatolisib and total radioactivity to determine pharmacokinetics and recovery [1]. | | LC-MS/MS Bioanalytical Method (Mouse Plasma) | • Extraction: Simple protein precipitation [2]. • Chromatography: Column: Atlantis dC18; Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70% v/v), both with 0.1% formic acid; Flow Rate: 0.7 mL/min; Run Time: 2.0 min [2]. • Detection: Tandem Mass Spectrometry; this compound MRM transition: m/z 616.40 → 488.20 [2]. • Validation: The method was validated as per US FDA guidelines over a linear range of 1.33–2667 ng/mL [2]. |
This compound's long half-life supports a once-weekly dosing schedule in clinical trials [3]. The following diagram illustrates the established relationships between its pharmacokinetic properties, mechanism of action, and clinical outcomes.
Based on the gathered evidence, here are the key clinical implications of this compound's PK/PD profile:
The data below summarizes the key findings from a clinical study investigating the distribution, metabolism, and excretion of gedatolisib in healthy male volunteers after a single intravenous infusion [1].
| Parameter | Finding |
|---|---|
| Primary Route of Excretion | Biliary / Fecal [1] |
| Recovery of Drug-Related Material in Feces | 66% - 73% of the administered dose [1] |
| Recovery of Drug-Related Material in Urine | Not specified in detail; fecal route is predominant [1] |
| Identity of Circulating Drug-Related Material in Plasma | Parent drug (this compound) only [1] |
| Metabolites Identified | One oxidative metabolite (M5), found only in feces and constituting <1% of the total dose [1] |
| Plasma Terminal Half-life (t₁/₂) | Approximately 37 hours [1] |
| Proposed Major Clearance Mechanism | Biliary and/or intestinal secretion of unchanged parent drug [1] |
The following diagram illustrates the journey of this compound within the body, from administration to elimination, based on the available study data.
The key findings are derived from a specific clinical trial. The table below outlines the core design of this study [1].
| Study Element | Description |
|---|---|
| Clinical Trial Identifier | NCT02142920 [1] |
| Study Design | Open-label study [1] |
| Population | Healthy male volunteers [1] |
| Dose and Route | Single 89 mg intravenous (IV) infusion over 30 minutes [1] |
| Primary Focus | Distribution, pharmacokinetics, and metabolism of this compound (PF-05212384) [1] |
| Analytical Methods | Not explicitly detailed in the abstract, but the study involved measuring plasma concentrations of this compound and total radioactivity to track the drug and its related materials [1]. |
This document provides a detailed methodology for the quantification of gedatolisib, a dual pan-PI3K and mTOR inhibitor, in mouse plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers and scientists in drug development for robust bioanalysis in preclinical pharmacokinetic (PK) studies.
This compound (PF-05212384, PKI-587) is an ATP-competitive, reversible inhibitor that simultaneously targets all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes with nanomolar potency. This multi-node inhibition is a key strategic advantage, as it can limit adaptive resistance mechanisms often observed with single-node inhibitors like alpelisib (PI3Kα), capivasertib (AKT), or everolimus (mTORC1) [1]. Its promising preclinical efficacy in models including breast cancer has led to advanced clinical trials [1] [2].
Robust bioanalysis is critical for determining the pharmacokinetic (PK) profile of this compound. The LC-MS/MS method described here has been developed and validated for the precise and accurate quantification of this compound in mouse plasma, enabling reliable measurement of drug exposure following administration [3].
This section provides a step-by-step workflow for the sample preparation and analysis of this compound in mouse plasma.
The protocol uses a simple protein precipitation method for efficient extraction.
The method uses a reversed-phase chromatography setup with isocratic elution for rapid analysis.
Under these conditions, the typical retention times are approximately 0.80 minutes for this compound and 0.95 minutes for idelalisib (IS) [3].
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
The following diagram illustrates the experimental workflow from sample collection to data analysis:
The described method has been validated according to US FDA bioanalytical method validation guidelines [3]. The key validation parameters are summarized in the table below.
Table 1: Method Validation Parameters for this compound in Mouse Plasma
| Validation Parameter | Result / Description |
|---|---|
| Linear Range | 1.33 - 2667 ng/mL [3] |
| Accuracy (Intra-day) | 99 - 106% of nominal values [3] |
| Accuracy (Inter-day) | 96 - 104% of nominal values [3] |
| Precision | Within 15% (as per FDA guidelines) [3] |
| Extraction Recovery | Good recovery achieved via protein precipitation [3] |
| Matrix Effect | Evaluated and found acceptable [3] |
| Stability | Stable under a series of tested conditions (e.g., benchtop, autosampler, freeze-thaw) [3] |
This validated method has been successfully applied to determine the concentration-time profile of this compound in mouse plasma following intravenous (IV) administration. The method demonstrated its suitability for supporting pharmacokinetic studies by providing reliable data to calculate key PK parameters such as half-life, clearance, and volume of distribution [3].
Studies in humans have shown that this compound has a terminal half-life of approximately 37 hours and is primarily eliminated as unchanged parent drug via fecal/biliary secretion, with minimal metabolism [4]. This underscores the importance of monitoring the parent compound for exposure assessment.
The LC-MS/MS protocol detailed herein provides a simple, sensitive, accurate, and robust method for the quantification of this compound in mouse plasma. Its successful application in pharmacokinetic studies makes it an essential tool for researchers in oncology drug development, supporting the preclinical advancement of this promising multi-node PI3K/mTOR inhibitor.
A specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gedatolisib in mouse plasma was developed and validated as per US FDA guidelines [1] [2]. The core parameters of this method are summarized in the following table.
| Parameter | Description / Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2] |
| Analytical Column | Atlantis dC18 column [1] [2] |
| Mobile Phase | Isocratic elution with 10 mM Ammonium Formate : Acetonitrile (30:70, v/v), both supplemented with 0.1% formic acid [1] [2] |
| Flow Rate | 0.7 mL/min [1] [2] |
| Internal Standard (IS) | Idelalisib [1] [2] |
| Run Time | 2.0 min [1] [2] |
| Retention Time | This compound: 0.80 min; Idelalisib (IS): 0.95 min [1] [2] |
| MS Transitions (m/z) | This compound: 616.40 → 488.20; Idelalisib: 416.05 → 176.10 [1] [2] |
| Linearity Range | 1.33 – 2667 ng/mL [1] [2] |
| Accuracy (Intra-day) | 99 - 106% [1] [2] |
| Accuracy (Inter-day) | 96 - 104% [1] [2] |
| Sample Extraction | Protein precipitation [1] [2] |
| Application | Applied to a pharmacokinetics study after intravenous administration in mice [1] [2] |
While the search results provide a specific example, a robust validation protocol must comprehensively evaluate multiple parameters. The following workflow outlines the key stages and decision points in the method development and validation process, based on standard industry practices [3].
The validation should be guided by international standards, such as the ICH Q2(R1) guideline, and must document evidence for the following parameters [3]:
The table below summarizes the established gedatolisib dosing regimen from recent Phase 3 and Phase 1b/2 clinical trials for different cancer types.
| Trial / Indication | Dosage & Frequency | Cycle Duration | Combination Agents |
|---|---|---|---|
| VIKTORIA-1 (HR+/HER2- Breast Cancer) [1] [2] | 180 mg IV, once weekly for 3 weeks | 28 days | With Fulvestrant and/or Palbociclib |
| First-Line (HR+/HER2- Breast Cancer) [3] | 180 mg IV, once weekly for 3 weeks | 28 days | With Palbociclib and Letrozole |
| HER2-positive Metastatic Breast Cancer [4] | 180 mg IV, on Days 1, 8, and 15 | 21 days | With Trastuzumab biosimilar |
| Metastatic Castration-Resistant Prostate Cancer [4] | 120 mg or 180 mg IV, once weekly for 3 weeks | 28 days | With Darolutamide |
Administration Details:
A clinical trial investigating the distribution, metabolism, and excretion of this compound in healthy male volunteers after a single 89 mg intravenous infusion found [6]:
This compound is a potent, reversible, and selective dual inhibitor of all Class I PI3K isoforms (pan-PI3K) and the mTOR complexes (mTORC1 and mTORC2) [7] [8]. This comprehensive inhibition of the PI3K/AKT/mTOR (PAM) pathway is its key differentiator:
The diagram below illustrates how this compound targets multiple key nodes in the PAM pathway.
Understanding the safety profile is crucial for clinical protocol design. The following table outlines common treatment-related adverse events (AEs) associated with this compound combinations.
| Adverse Event | Frequency & Grade (Examples from Trials) | Management Notes |
|---|---|---|
| Hyperglycemia | Most common AE; Grade 3: ~2.3% of patients [1] [2]. | Monitor blood glucose; generally manageable [1] [2]. |
| Oral Stomatitis/Mucositis | Frequent; Grade 3/4: 15.9%-29% [3] [4]. | Prophylactic treatment used in some trials (e.g., for prostate cancer) [4]. |
| Rash | Grade 3/4: Up to 39% in one trial [3]. | Standard supportive care. |
| Gastrointestinal Events (Nausea, Diarrhea) | Mostly mild to moderate in severity [1] [2]. | Standard supportive care. |
| Hematologic Toxicity (Neutropenia) | Grade 3/4: 61% when combined with palbociclib/letrozole [3]. | Attribute to combination with CDK4/6 inhibitors (e.g., palbociclib); requires monitoring. |
Overall Tolerability: Despite the incidence of AEs, discontinuation rates due to treatment-related AEs were relatively low (e.g., 2.3%-3.1% in the VIKTORIA-1 trial) [1] [2], indicating the safety profile is generally manageable in the clinical trial setting.
For scientists conducting preclinical research on this compound, here are key methodological details from published studies.
In Vitro Cell Culture Assays:
In Vivo Studies:
The established intravenous infusion protocol for this compound—180 mg administered over 30 minutes, once weekly for three weeks in a 28-day cycle—is supported by robust clinical evidence demonstrating efficacy and a manageable safety profile. Its unique mechanism as a dual pan-PI3K and mTOR inhibitor provides a strong rationale for its use in overcoming therapeutic resistance in oncology.
This compound is a potent, reversible ATP-competitive dual inhibitor that targets all Class I PI3K isoforms (p110α, β, γ, and δ) as well as mTORC1 and mTORC2 with similar nanomolar potency. [1] This comprehensive targeting profile distinguishes it from single-node inhibitors in the PI3K/AKT/mTOR (PAM) pathway, such as alpelisib (PI3Kα-specific), capivasertib (AKT-specific), and everolimus (mTORC1-specific). The PAM pathway is frequently dysregulated in many cancers and controls critical cellular functions including metabolic homeostasis, protein synthesis, cell survival, and proliferation. [1] [2] By simultaneously inhibiting multiple nodes, this compound limits adaptive resistance mechanisms that often diminish the efficacy of more narrowly targeted inhibitors. [1]
Researchers have employed a comprehensive suite of functional assays to characterize this compound's effects across various cancer models. The tables below summarize the key experimental models and quantitative findings from these studies.
Table 1: Summary of Experimental Models Used in this compound Studies
| Cancer Type | Cell Lines/Models Used | Key Comparative Agents | Primary Readouts |
|---|---|---|---|
| Breast Cancer [1] | Panel of 28 BC cell lines; PDX models | Alpelisib, Capivasertib, Everolimus | GR metrics, Cell viability, Cell death, Metabolism |
| Gynecologic Cancers [2] | Endometrial, Ovarian, Cervical cancer cell lines; Xenograft models | Alpelisib, Capivasertib, Everolimus | Cell viability, Cell proliferation, Tumor growth inhibition |
| Prostate Cancer [3] | mCRPC cell lines with varying PTEN/PIK3CA status | Samotolisib, Alpelisib, Capivasertib, Everolimus | Anti-proliferative activity, Cytotoxic effects, Metabolic assays |
Table 2: Summary of Quantitative Anti-Proliferative and Cytotoxic Effects of this compound
| Assay Type | Experimental Finding | Context and Comparison |
|---|---|---|
| Growth Rate (GR) Metrics [1] | Average GR50 = 12 nM; GRMax = -0.68 | In BC cell lines with PIK3CA/PTEN alterations; ~100x more potent than single-node inhibitors. |
| Cell Viability (Endpoint) [1] | Superior potency and efficacy vs. single-node inhibitors | Consistent across all BC cell line subpopulations in 72-hour treatments. |
| Cell Death (Sytox Assay) [1] | Dose-dependent cell death induction | This compound showed cytotoxic effects, while single-node inhibitors showed modest or no cytotoxicity. |
| Combination Therapy (3D culture) [4] | Enhanced growth inhibition | This compound/fulvestrant/palbociclib triplet more effective than doublets or single agents. |
The following diagram illustrates a generalized workflow for evaluating this compound's effects in cancer models, integrating multiple functional assays:
This compound's comprehensive mechanism of action within the PAM pathway is visualized below:
The GR metrics method is a powerful analytical framework that distinguishes between cytostatic and cytotoxic effects, independent of cell doubling time. [1]
Procedure Overview:
Key Calculations:
Technical Notes: This method provides more reliable quantification of drug effects than traditional IC50 measurements because it accounts for rates of cell division during the assay.
Multiple complementary approaches are used to assess viability and cytotoxicity:
This compound's profound effects on cancer cell metabolism can be quantified through:
Studies show this compound decreases both glycolytic activity (glucose consumption and lactate production) and mitochondrial respiration (oxygen consumption) more effectively than single-node PAM inhibitors. [1]
The most promising clinical application of this compound involves combination strategies:
The This compound/fulvestrant/palbociclib triplet has shown exceptional activity in HR+/HER2- breast cancer models: [4]
Xenograft studies in endometrial and ovarian cancer models demonstrate that this compound combined with either fulvestrant or palbociclib significantly inhibits tumor growth. [2] These models typically involve:
This compound demonstrates superior potency and efficacy across various cancer models compared to single-node PAM inhibitors, likely due to its comprehensive targeting of multiple pathway nodes that prevents adaptive resistance. The experimental approaches outlined here provide a framework for rigorously evaluating its anti-proliferative and cytotoxic effects, both as a single agent and in rational combinations. These protocols support the ongoing clinical development of this compound, including its evaluation in Phase 3 trials for breast cancer. [5] [6]
For researchers designing in vivo studies, the table below summarizes the core administration parameters for this compound as reported in recent literature.
Table 1: Summary of this compound Administration in Preclinical In Vivo Studies
| Cancer Model | Dosing Regimen | Route | Treatment Duration | Key Combination Agents | Primary Efficacy Finding | Citation |
|---|---|---|---|---|---|---|
| Breast Cancer | 25 mg/kg, twice weekly (Days 0, 4, 7, 11, etc.) | Intravenous (IV) | Up to 25 days | Fulvestrant, Palbociclib | Potent inhibition of tumor growth in treatment-naïve and therapy-resistant models. [1] | |
| Ovarian Cancer (Patient-Derived Xenografts) | 25 mg/kg, on Days 0, 4, and 8. Extended schedule: Days 0, 4, 7, 11, 14, 18, 21, 25. | IV | 8 to 25 days | Used as a single agent | Broad-spectrum tumor growth stasis during treatment. [2] | |
| Head and Neck Cancer (HNSCC) | 10 mg/kg, once weekly. | IV | Not specified | Dacomitinib, Radiation | Effective in vitro, but relatively ineffective in vivo in this specific combination. [3] | |
| Solid Tumors (Phase I Clinical Trial) | 95-130 mg, on Days 1, 8, 15, 22 of a 28-day cycle. | IV | Until progression | Paclitaxel, Carboplatin | Tolerable combination with preliminary efficacy, especially in clear cell ovarian cancer. [4] |
Here is a detailed methodology for a key in vivo experiment demonstrating the efficacy of this compound in combination with other agents.
Protocol: Evaluating this compound in HR+/HER2- Breast Cancer Xenograft Models
This protocol is adapted from a 2024 study that investigated the triplet combination of this compound, fulvestrant, and palbociclib. [1]
This compound is a dual PI3K/mTOR inhibitor that simultaneously targets all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). This multi-node inhibition is crucial for overcoming adaptive resistance and achieving potent anti-tumor effects. [5]
The following diagram illustrates the signaling pathway and how this compound exerts its action.
The experimental workflow for a typical in vivo efficacy study is outlined below.
This protocol is adapted from a published research method for determining gedatolisib concentration in mouse plasma using LC-MS/MS [1] [2].
The sample preparation uses a simple protein precipitation technique [1].
The following table summarizes the key instrumental parameters.
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| LC Column | Atlantis dC18 column [1] [2] |
| Mobile Phase | Isocratic elution with 10 mM Ammonium Formate : Acetonitrile (30:70, v/v), both supplemented with 0.1% Formic Acid [1] |
| Flow Rate | 0.7 mL/min [1] |
| Run Time | 2.0 minutes [1] |
| Retention Time | This compound: ~0.80 min; Idelalisib (IS): ~0.95 min [1] |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | this compound: m/z 616.40 → 488.20 Idelalisib (IS): m/z 416.05 → 176.10 [1] |
The method was validated according to US FDA bioanalytical method validation guidelines. The key performance characteristics are summarized below [1].
| Validation Parameter | Result |
|---|---|
| Linear Range | 1.33 - 2667 ng/mL [1] |
| Accuracy (Intra-day & Inter-day) | 96 - 106% [1] |
| Stability | Stable under a series of tested conditions (e.g., benchtop, autosampler) [1] |
The workflow for the entire analytical process, from sample preparation to data analysis, can be visualized as follows:
The validated method has been successfully applied to a pharmacokinetic study in mice following intravenous administration [1].
This compound (PF-05212384) is a potent dual inhibitor of PI3K and mTOR, key components in a signaling pathway frequently dysregulated in cancer [3] [4] [5]. Monitoring its plasma concentration is crucial for:
I hope this detailed protocol is helpful for your research. Should you require further information on the pharmacokinetic results or specific validation data points, feel free to ask.
The following table summarizes the incidence and severity of stomatitis associated with gedatolisib across different clinical trials and combination regimens.
| Trial / Regimen | Patient Population | Any Grade Stomatitis | Grade 3 Stomatitis | Grade 4 Stomatitis | Prophylaxis Used |
|---|
| VIKTORIA-1 (Phase 3) [1] [2] | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | 69.2% (Triplet) 56.9% (Doublet) | 19.2% (Triplet) 12.3% (Doublet) | 0% | Yes, oral steroid mouthwash [2] [3] | | VIKTORIA-1 (Phase 3) [1] | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Information missing | 19.2% (Triplet) 12.3% (Doublet) 0% (Fulvestrant) | Not Reported | Not Specified | | CELC-G-201 (Phase 1) [4] [5] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 10.5% (All Grades) | 2.6% | 0% | Yes, prophylactic treatment for stomatitis [4] | | Phase 2 Trial [5] | HER2+ Metastatic Breast Cancer | 90.9% (All Grades) | 15.9% | Not Reported | No |
Clinical evidence supports a proactive approach to managing stomatitis, focusing on prevention and early intervention.
The diagram below illustrates a recommended clinical management pathway for this compound-associated stomatitis, based on the general principles of managing this condition and trial context.
Clinical Management of this compound-Associated Stomatitis
| Adverse Event | Incidence in VIKTORIA-1 Phase 3 (HR+/HER2- aBC) [1] | Incidence in Phase Ib (1L HR+/HER2- aBC) [2] | Incidence in Phase I/II (TNBC) [3] |
|---|
| Neutropenia | 52.3% (Triplet) 0% (Doublet) | 61% | Not Specified | | Stomatitis / Oral Mucositis | 19.2% (Triplet) 12.3% (Doublet) | 29% (Oral Stomatitis) | Low incidence (All grades: common) | | Rash | 4.6% (Triplet) 5.4% (Doublet) | 39% | Not Specified | | Hyperglycemia | 2.3% (Triplet) 2.3% (Doublet) | Not Specified | Low incidence | | Fatigue | Not Specified | Not Specified | Low incidence (All grades: common) | | Anemia | Not Specified | Not Specified | Low incidence (All grades: common) | | Key Combination Therapies | Gedatolisib + Palbociclib + Fulvestrant (Triplet) this compound + Fulvestrant (Doublet) | this compound + Palbociclib + Letrozole | this compound + Talazoparib | | Patient Population | PIK3CA WT, CDK4/6i pre-treated | Treatment-naive | Advanced TNBC or gBRCA1/2 mutant |
The management of these adverse events is critical for maintaining patients on therapy. Below are key monitoring and management strategies based on the clinical trial protocols.
Routine Monitoring Protocols
Management of Specific Adverse Events
For research purposes, understanding the workflow for evaluating this compound's cytotoxicity and resistance mechanisms is valuable. The following diagram outlines a standard in vitro protocol.
This methodology is based on protocols described in the search results [5] [6]. The key experiments include:
I hope this technical support document provides a clear and actionable overview of this compound's adverse event profile and related experimental approaches.
| Aspect | Recommendation |
|---|---|
| Baseline Risk Assessment | HbA1c, fasting blood glucose (FBG), older age, obesity, prediabetes [1]. |
| Pre-Treatment Prevention | Low-carbohydrate diet (60-130 g/day), regular exercise, prophylactic metformin (if HbA1c ≤6.4%) [1]. |
| Routine Monitoring | Fasting Blood Glucose (FBG): Weekly (or more frequently based on risk); HbA1c: Every 3 months [1]. |
| Additional Monitoring | Consider postprandial glucose monitoring for early detection of glucose intolerance [1]. |
| First-Line Medication | Metformin [1]. |
| Second/Third-Line Medications | SGLT2 inhibitors or thiazolidinediones [1]. |
| Specialist Referral | Early referral to an endocrinologist is recommended [1]. |
Understanding the mechanism helps contextualize the management strategies. Hyperglycemia is an on-target effect of inhibiting the PI3K pathway, which is critically involved in insulin signaling [1]. When the pathway is blocked, insulin signals cannot be properly transmitted, leading to reduced cellular glucose uptake and subsequent hyperglycemia.
This compound is a potent, dual inhibitor targeting all Class I PI3K isoforms and both mTORC1 and mTORC2 [2] [3]. Despite this comprehensive pathway blockade, clinical trials have reported a favorable and manageable hyperglycemia profile [3] [4] [5].
The diagram below illustrates the cellular mechanism behind this side effect and how this compound acts.
For scientists designing clinical trials or observational studies, here is a detailed breakdown of the protocols cited in the literature.
A multi-tiered monitoring approach is recommended to promptly detect hyperglycemia.
If hyperglycemia develops, a structured pharmacological intervention is advised.
The workflow below outlines the key steps for clinical management, from baseline assessment to intervention.
The table below summarizes key dosing information from clinical trials. The data for recurrent endometrial cancer is from a 2016 study, and its applicability to current protocols should be verified [1].
| Tumor Type | Recommended Dose & Schedule | Trial Phase / Context | Key Efficacy Findings | Common Treatment-Related Adverse Events (≥30%) |
|---|---|---|---|---|
| Recurrent Endometrial Cancer | 180 mg IV, once weekly for 3 weeks, followed by one week off [1] | Phase II (Data from 2016) | Clinical Benefit Response (CBR): 53% in stathmin-low cohort [1] | Nausea (53%), mucosal inflammation (50%), decreased appetite (40%), diarrhea (38%), fatigue (35%), dysgeusia (30%), vomiting (30%) [1] |
| Advanced Breast Cancer (HR+/HER2-) | 180 mg IV, on days 1, 8, and 15 of each 28-day cycle [2] [3] | Phase III (VIKTORIA-1 trial, 2025 data) | Median PFS: 9.3 months (triplet therapy) [2] | Hyperglycemia (9.2-11.5%, mostly low grade), stomatitis; discontinuation rates were low (2.3-3.1%) [2] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 120 mg or 180 mg IV, once weekly for 3 weeks, followed by one week off (dose exploration ongoing) [4] | Phase I/II (Preliminary 2025 data) | 6-month rPFS rate: 66% (combined arms) [4] | Grade 2-3 stomatitis (10.5%); no grade 3 hyperglycemia reported [4] |
This compound is a potent, dual PI3K/mTOR inhibitor. It comprehensively blocks the PI3K/AKT/mTOR (PAM) pathway by inhibiting all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) as well as both mTOR complexes (mTORC1 and mTORC2) [5] [6]. This multi-node inhibition is proposed to be more effective at inducing anti-tumor activity and overcoming adaptive resistance compared to single-node inhibitors like PI3Kα-, AKT-, or mTORC1-specific agents [5].
The following diagram illustrates the PAM pathway and this compound's targets:
For researchers investigating this compound in the laboratory, here are summaries of key methodologies from the literature.
This protocol uses Growth Rate (GR) metrics to objectively quantify the cytostatic and cytotoxic effects of this compound, independent of cell doubling time [5].
Key Findings: In a panel of 28 breast cancer cell lines, this compound demonstrated superior potency and efficacy (average GR50 = 12 nM) compared to single-node inhibitors, regardless of PIK3CA or PTEN mutational status [5].
This workflow outlines the steps for evaluating this compound efficacy in animal models, as used in breast cancer and head and neck cancer studies [5] [7].
Q1: How does this compound's preclinical efficacy compare to approved single-node PAM inhibitors? Preclinical studies show this compound is more potent and efficacious than alpelisib (PI3Kα), capivasertib (AKT), and everolimus (mTORC1) in breast cancer models. It achieved lower GR50 values (indicating higher potency) and negative GRmax values (indicating cytotoxic effect), while single-node inhibitors largely showed cytostatic effects [5].
Q2: What are the critical in vitro assays to confirm this compound's mechanism of action? Beyond viability assays, key functional analyses include:
Q3: The endometrial cancer trial mentioned "stathmin" cohorts. What is its relevance? The phase II trial (NCT01420081) used stathmin tumor expression to assign patients to "PI3K-basal" (stathmin-low) or "PI3K-activated" (stathmin-high) arms. A higher clinical benefit response was observed in the stathmin-low group (53%) treated with this compound. However, the study concluded that stathmin-high expression did not correlate with greater treatment efficacy [1].
The following tables summarize key quantitative findings from preclinical studies to help you benchmark your experimental results.
Table 1: In Vitro Anti-proliferative and Cytotoxic Potency (GR Metrics) in Breast Cancer Cell Lines [1]
| PAM Inhibitor (Target) | Average GR50 (nM) | Average GRMax | Average GRAOC |
|---|---|---|---|
| Gedatolisib (Pan-PI3K/mTOR) | 12 nM | -0.68 | ~0.20 |
| Alpelisib (PI3Kα) | 2783 nM | -0.10 | ~0.55 |
| Capivasertib (AKT) | 2602 nM | 0.00 | ~0.58 |
| Everolimus (mTORC1) | 2134 nM | 0.33 | ~0.65 |
GRMax values below 0 indicate a cytotoxic effect. GRAOC (Area Over the Curve) is a combined metric of potency and efficacy; a lower value indicates a stronger overall effect [1].
Table 2: In Vivo Efficacy and Safety Observations in Mouse Models [2] [3]
| Study Model / Cancer Type | Treatment Regimen | Efficacy Summary | Body Weight & Toxicity Observations |
|---|---|---|---|
| CRPC Xenograft | NanoGe (10 mg/kg) + NanoCa (10 mg/kg) | Significant tumor growth inhibition; 83% cure rate [2]. | Slight, transient body weight loss; weight returned to normal after recovery; no hepatic or renal toxicity [2]. |
| HNSCC Xenograft | This compound (Dose not specified) | Suppressed tumor growth in orthotopic and metastatic models [3]. | Not specified in the available excerpt. |
| Breast Cancer (with immune checkpoint inhibitors) | This compound (12 mg/kg) + anti-PD-1 + anti-CTLA-4 | Tumor growth regression and reduced tumor weight [2]. | Tolerable safety profile; significant reduction in adverse events compared to other drug combinations [2]. |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your work.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
This method assesses drug efficacy in a more physiologically relevant 3D model.
The diagram below illustrates the PI3K/AKT/mTOR (PAM) pathway and this compound's unique multi-node inhibition, which is the basis for its potent efficacy.
Q1: In my in vivo models, I observe slight body weight loss in mice treated with this compound. Is this expected, and is it reversible? Yes, this has been observed in preclinical studies and is typically transient. In a study on castration-resistant prostate cancer (CRPC), a this compound nanoformulation (NanoGe) combined with nano-cabazitaxel caused slightly higher body weight loss compared to single-agent groups. Crucially, body weight returned to normal ranges after a recovery period. The study also reported no significant hepatic or renal toxicity based on standard biomarkers (ALT, AST, bilirubin, BUN, creatinine) [2].
Q2: My experiments involve cisplatin-resistant cancer models. Is there a rationale for testing this compound in this context? Absolutely. Research in head and neck squamous cell carcinoma (HNSCC) has shown that the PI3K-AKT-mTOR pathway is activated in Nrf2-driven cisplatin-resistant tumors. In such models, This compound potently inhibited the proliferation of cisplatin-resistant cells, induced G2/M cell cycle arrest, and re-sensitized them to cisplatin. The proposed mechanisms include activation of autophagy, senescence, and disruption of fatty acid metabolism [3].
Q3: Why is this compound more effective in my assays than other PI3K or mTOR inhibitors? this compound is a dual pan-PI3K and mTOR inhibitor, simultaneously targeting all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). Single-node inhibitors (e.g., PI3Kα-only or mTORC1-only) often lead to feedback loops that reactivate the pathway and sustain cell survival. By concurrently inhibiting multiple nodes, this compound provides a more comprehensive blockade, leading to deeper and more durable suppression of downstream functions like cell cycle progression, protein synthesis, and glucose metabolism. This results in superior anti-proliferative and cytotoxic effects across various cancer cell lines, regardless of PIK3CA or PTEN mutation status [5] [1].
Q4: For combination therapy in breast cancer, what is the evidence supporting a triplet with this compound? Strong preclinical evidence exists for combining this compound with endocrine therapy (e.g., fulvestrant) and a CDK4/6 inhibitor (e.g., palbociclib). This triplet combination was significantly more effective at inhibiting breast cancer cell growth in vitro and in vivo than doublets or single agents. It works by counteracting adaptive resistance mechanisms that often occur when only one pathway is blocked. For example, it prevents the reactivation of the CDK-RB-E2F pathway that can follow palbociclib treatment [5] [6]. This rationale is the basis for ongoing Phase 3 clinical trials (VIKTORIA-1 & 2) [5].
The table below summarizes key preclinical and clinical findings related to the hepatic and renal safety of gedatolisib.
| Context | Assessment Method & Parameters | Findings & Outcome |
|---|---|---|
| Preclinical Studies (in vivo models) | Evaluation of body weight loss; hepatic (ALT, AST, bilirubin) and renal (BUN, creatinine) toxicity parameters; hematologic toxicity (RBC, Hb, PLT, MCV). [1] | No hepatic or renal toxicity was observed. Body weight loss was slightly higher in combination therapy groups but returned to normal after recovery. [1] |
| Clinical Studies (Healthy Volunteers) | A single-dose study in healthy male subjects investigated the distribution, metabolism, and excretion of this compound. [2] | The single intravenous dose was associated with a favorable safety profile. The report does not specify detailed laboratory parameters. [2] |
| Clinical Studies (Cancer Patients) | Safety and tolerability are common endpoints in clinical trials. Specific grade 3/4 adverse events (AEs) are monitored, though hepatic/renal lab values are not detailed in the results. [3] [4] [5] | Common grade 3/4 AEs include neutropenia, rash, and oral stomatitis. No treatment discontinuations due to hepatic or renal AEs were reported in the early-phase trials for mCRPC and HER2+ breast cancer. [3] [4] [5] |
For researchers designing non-clinical safety studies, the methodologies referenced in the search results can serve as a guide.
The diagram below outlines a general workflow for assessing this compound toxicity in a preclinical study, based on the parameters described.
| Clinical Context / Combination Regimen | Key Hematologic Toxicities (Grade 3/4) | Monitoring Context from Studies |
|---|
| HR+/HER2- Advanced Breast Cancer (with Palbociclib and Letrozole) [1] | - Neutropenia: 61%
For researchers designing clinical trials, a rigorous monitoring protocol is essential for patient safety. The following workflow outlines key procedures based on established clinical practices.
The monitoring strategy should be adapted to the specific trial design and combination drugs:
Q1: Does the hematologic toxicity profile of this compound change when combined with different drugs? Yes, the combination regimen is a critical factor. The high rate of grade 3/4 neutropenia (61%) was observed when this compound was combined with palbociclib, a drug known to cause myelosuppression [1]. In contrast, a phase I trial combining this compound with the antibody-drug conjugate cofetuzumab pelidotin reported myelosuppression was "uncommon" [2]. Always refer to the safety data of all agents in the combination.
Q2: What is the recommended management for this compound-related neutropenia? For Grade 3 or higher neutropenia, clinical trials typically mandated protocol-defined dose modifications or treatment delays [2] [1]. The specific management strategy should be pre-defined in your study protocol, considering the severity and the overall clinical context for the patient.
Q3: Are there any non-hematologic toxicities that require specific monitoring? Yes. While the focus here is on hematologic toxicity, this compound is associated with several important non-hematologic adverse events. Commonly reported grade 3/4 events include rash, oral stomatitis, and mucositis [1]. Hyperglycemia is also a known class effect for PI3K/mTOR inhibitors and should be monitored through serum glucose or HbA1c tests [1].
Q1: What is the standard administration protocol for Gedatolisib?
This compound is administered intravenously. The established dose and schedule from phase 1b and phase 3 trials are as follows [1] [2]:
Q2: What are the most common adverse events (AEs) associated with this compound-based regimens?
The safety profile is manageable, with most AEs being low-grade. The following table summarizes the common treatment-related AEs from the Phase 3 VIKTORIA-1 trial [3] [1].
| Adverse Event | This compound Triplet (%) | This compound Doublet (%) | Fulvestrant Alone (%) | Notes |
|---|---|---|---|---|
| Neutropenia | 52.3 (G3), 10.0 (G4) | 0.8 (G4) | 0.8 | Most common with palbociclib combination |
| Stomatitis | 19.2 (G3) | 12.3 (G3) | 0 | Includes oral mucositis |
| Hyperglycemia | 9.2 (Overall), 2.3 (G3) | 11.5 (Overall), 2.3 (G3) | 0 | Mostly low-grade |
| Rash | 4.6 (G3) | 5.4 (G3) | 0 | - |
Other frequently reported AEs include fatigue, nausea, and diarrhea. It is important to note that treatment discontinuation due to AEs was low, occurring in only 2.3% of patients on the triplet regimen and 3.1% on the doublet regimen [3] [1].
Q3: Are there any specific warnings or serious adverse reactions?
Yes, based on clinical trial data, the following require monitoring and proactive management [3] [2] [4]:
Q4: What is the recommended monitoring protocol for patients receiving this compound?
The following workflow outlines the key monitoring and management steps based on the established safety profile.
This diagram outlines the core clinical workflow for patient management during this compound therapy. Key monitoring recommendations include:
The following table summarizes the incidence of common adverse events (AEs) associated with gedatolisib from the phase 3 VIKTORIA-1 trial. These AEs are not direct drug interactions but represent on-target toxicities that could be exacerbated by comedications [1].
| Adverse Event | Incidence (this compound + Fulvestrant + Palbociclib) | Incidence (this compound + Fulvestrant) |
|---|---|---|
| Stomatitis | 69.2% (Grade 3: 19.2%) | 56.9% (Grade 3: 12.3%) |
| Hyperglycemia | 9.2% | 11.5% |
This compound's mechanism of action and pharmacokinetic (PK) properties inform its potential interaction risks [2] [3].
Mechanism-based Risks: As a potent pan-PI3K and mTORC1/2 inhibitor, this compound's primary interaction risks are pharmacodynamic (PD) [4] [3].
Pharmacokinetic Profile: this compound is administered intravenously once weekly [2] [1]. This route of administration bypasses the gut and first-pass metabolism, potentially reducing interactions related to absorption and CYP enzymes in the liver and intestine. However, definitive metabolism and excretion data are not available in the search results.
For researchers characterizing this compound's interaction potential, the following experimental approaches are recommended based on standard practices.
This protocol assesses if this compound inhibits key ATP-binding cassette (ABC) drug efflux transporters.
This protocol evaluates if this compound inhibits major CYP enzymes.
The diagram below illustrates the PI3K/AKT/mTOR (PAM) pathway that this compound comprehensively inhibits, which is the source of its primary pharmacodynamic interaction risks.
The following flowchart outlines a proposed high-level strategy for systematically evaluating this compound's drug interaction potential.
Q1: What is the most critical pharmacodynamic interaction to monitor in cell-based or animal studies? A1: Hyperglycemia is a critical on-target effect. In experiments, closely monitor blood glucose levels, especially if this compound is co-administered with compounds known to affect glucose metabolism (e.g., corticosteroids in animal models). Preclinical models may require intervention with anti-diabetic agents [1].
Q2: Does the intravenous administration of this compound reduce its interaction potential? A2: Yes, theoretically. IV administration avoids the gastrointestinal tract, eliminating interactions related to oral absorption (e.g., gastric pH modifiers, chelating agents). It also bypasses first-pass metabolism in the liver, reducing initial interactions with intestinal and hepatic CYP3A4. However, interactions during distribution and elimination are still possible [2].
Q3: Are there any known interactions with palbociclib and fulvestrant from the VIKTORIA-1 trial? A3: The trial results did not report any unexpected or novel drug-drug interactions for the this compound, palbociclib, and fulvestrant triplet regimen. The safety profile was considered manageable, with low discontinuation rates due to treatment-related AEs (2.3% for the triplet). The observed toxicities (stomatitis, hyperglycemia) were consistent with the known effects of the PAM pathway inhibition [1] [7].
The following tables consolidate key experimental data demonstrating gedatolisib's enhanced anti-tumor activity across various cancer models.
Table 1: Summary of Anti-Proliferative and Cytotoxic Effects in Pre-clinical Models This table compares the potency (GR50) and maximal efficacy (GRMax) of different PAM inhibitors in breast cancer cell lines. A lower GR50 indicates higher potency, and a lower GRMax indicates greater cytotoxic effect [1].
| Cancer Model | Inhibitor (Target) | Average Potency (GR50) | Average Maximal Efficacy (GRMax) | Key Observations |
|---|---|---|---|---|
| Breast Cancer (with PIK3CA/PTEN alterations) [1] | This compound (Pan-PI3K/mTOR) | 12 nM | -0.72 | Superior potency and strong cytotoxic effect. |
| Alpelisib (PI3Kα) | 2783 nM | -0.10 | ~230x less potent than this compound; minimal cytotoxic effect. | |
| Capivasertib (AKT) | 2602 nM | 0.00 | ~217x less potent than this compound; no cytotoxic effect. | |
| Everolimus (mTORC1) | 2134 nM | 0.33 | ~178x less potent than this compound; net cytostatic effect. | |
| Breast Cancer (PIK3CA/PTEN wild-type) [1] | This compound (Pan-PI3K/mTOR) | ~12 nM | ~ -0.68 | Efficacy was consistent, independent of PAM pathway mutation status. |
| Alpelisib (PI3Kα) | >1000 nM | > 0.20 | Significantly less effective in wild-type cell lines. | |
| Prostate Cancer (various PTEN/PIK3CA status) [2] | This compound (Pan-PI3K/mTOR) | Most Potent | Most Efficacious | Showed greater anti-proliferative and cytotoxic effects vs. single-node inhibitors. |
| Gynecologic Cancers (Endometrial, Ovarian, Cervical) [3] | This compound (Pan-PI3K/mTOR) | Most Potent | Most Efficacious | Exhibited greater growth-inhibitory effects in almost all cell lines. |
Table 2: Comparison of Functional Assay Results and Clinical Trial Data This table summarizes the broader functional impact in pre-clinical studies and the resulting clinical outcomes from the Phase 3 VIKTORIA-1 trial [4].
| Assessment Type | This compound | Single-Node Inhibitors (Alpelisib, Capivasertib, Everolimus) |
|---|---|---|
| Impact on Key Cellular Functions [1] [2] [3] | More effectively decreased cell survival, protein synthesis, glucose consumption, lactate production, oxygen consumption rate, cell migration, and invasion. | Less effective or minimal impact on these cellular functions. |
| Phase 3 Trial (VIKTORIA-1) in HR+/HER2- PIK3CA Wild-Type ABC [4] | This compound + Palbociclib + Fulvestrant (Triplet):
This compound + Fulvestrant (Doublet):
The superior performance of this compound is demonstrated through a range of standardized and functional assays. Below are the methodologies for key experiments cited.
The following diagram, generated using Graphviz DOT language, illustrates the PI3K/AKT/mTOR (PAM) pathway and the specific nodes targeted by this compound versus single-node inhibitors.
Diagram 1: PAM Pathway and Inhibitor Targets - This diagram shows the PI3K/AKT/mTOR signaling cascade. This compound simultaneously inhibits multiple key nodes (all Class I PI3K isoforms, mTORC1, and mTORC2), while single-node inhibitors target only one component, which can lead to compensatory activation and resistance [1] [5].
The experimental data consistently points to two main reasons for this compound's superior performance:
The compelling pre-clinical data has been validated in the recent Phase 3 VIKTORIA-1 clinical trial. In patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer, this compound combinations demonstrated unprecedented 76% and 67% reductions in the risk of disease progression or death, along with a manageable safety profile [4]. This suggests this compound has the potential to become a new standard of care in this setting.
The table below summarizes the key GR metrics and cell viability data from a study comparing gedatolisib with other PAM inhibitors across a panel of 28 breast cancer cell lines [1].
| Inhibitor Name | Target | Average GR50 (nM) | Average GRMax | Key Findings |
|---|---|---|---|---|
| This compound | Pan-PI3K/mTOR (all Class I PI3K isoforms, mTORC1, mTORC2) | 12 nM | -0.68 | Most potent and efficacious; strong cytotoxic effect (GRMax < 0) [1] |
| Alpelisib | PI3Kα | 2783 nM | -0.10 | Modest effect; efficacy linked to PIK3CA mutation status [1] |
| Capivasertib | AKT | 2602 nM | 0.00 | Primarily cytostatic effect (GRMax ~ 0) [1] |
| Everolimus | mTORC1 | 2134 nM | 0.33 | Least efficacious; net positive GRMax indicates poor growth suppression [1] |
Abbreviations: GR50: The drug concentration that reduces the cell growth rate by 50%. A lower value indicates greater potency. GRMax: The maximum effect of a drug on the growth rate. A value below 0 indicates a cytotoxic effect (cell death), a value of 0 indicates a cytostatic effect (growth arrest without death), and a value above 0 indicates inadequate growth suppression [1].
To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the key study [1]:
This compound's superior performance is due to its comprehensive inhibition of the PAM pathway, which prevents the adaptive resistance often seen with single-node inhibitors [2] [1]. The following diagram illustrates the pathway and the points of inhibition.
▲ PAM Pathway Inhibition Diagram [2] [1] [3]
The diagram shows that This compound simultaneously inhibits multiple nodes, leading to more complete pathway suppression and overcoming feedback loops that can reactivate the pathway with single-node inhibitors [1].
| Regimen | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Objective Response Rate (ORR) |
|---|---|---|---|
| Gedatolisib + Fulvestrant + Palbociclib (Triplet) | 9.3 months [1] [2] | 0.24 (76% risk reduction) [1] [2] | 31.5% [1] |
| This compound + Fulvestrant (Doublet) | 7.4 months [1] [2] | 0.33 (67% risk reduction) [1] [2] | 28.3% [1] |
| Fulvestrant alone (Control) | 2.0 months [1] [2] | - | 1.0% [1] |
The data in the table above comes from the VIKTORIA-1 trial (NCT05501886), a global, Phase 3, open-label, randomized study [1] [2].
PIK3CA mutant cohort of the VIKTORIA-1 trial is fully enrolled, and topline data are expected in late Q1 2026 or during Q2 2026 [1]. This data is crucial for a direct comparison.The efficacy of this compound in PIK3CA wild-type tumors can be explained by its unique mechanism of action, which differs from single-node inhibitors [4].
The diagram below illustrates this comprehensive mechanism of action.
The available data suggests that targeting multiple nodes of the PAM pathway simultaneously with this compound is a highly effective strategy after CDK4/6 inhibitor progression, even without a PIK3CA mutation.
PIK3CA wild-type tumors, the this compound regimens, particularly the triplet, represent a potential new standard of care, offering a significant improvement over fulvestrant alone [1] [5].PIK3CA mutant cohort will be critical to determine if the dramatic benefit seen in wild-type tumors is also observed in mutant tumors, and to complete the comparative profile of this agent.
The following table summarizes key experimental findings comparing gedatolisib to single-node PAM inhibitors across various PTEN-null or PTEN-deficient cancer models.
| Cancer Type | Cell Line / Model | Key Comparative Results (this compound vs. Single-Node Inhibitors) | Reference |
|---|---|---|---|
| Prostate Cancer | Panel of PC cell lines (varying PTEN status) | Potency (GR50): ~12 nM; Efficacy (GRMax): -0.72 (cytotoxic). >100x more potent and efficacious than alpelisib, capivasertib, or everolimus in PTEN-altered lines [1]. | [1] |
| Breast Cancer | Panel of 28 BC cell lines | Average Potency (GR50): 12 nM; Average Efficacy (GRMax): -0.68. Superior potency & efficacy regardless of PIK3CA/PTEN status; single-node inhibitors less effective [2]. | [2] |
| Gynecologic Cancers | Endometrial, Ovarian, Cervical cancer cell lines | Induced substantial decrease in PAM activity; greater growth-inhibitory effects in almost all cell lines, irrespective of PAM pathway mutations [3]. | [3] |
| Canine Tumors (Translationally relevant) | 12 canine tumor cell lines | IC50 <1 µM in 10/12 cell lines; suppressed p-Akt and p-S6; induced G0/G1 cell cycle arrest [4]. | [4] |
To evaluate this compound's efficacy, researchers employed a range of standardized functional and molecular biology techniques.
1. Cell Viability and Proliferation Assays
2. Immunoblotting (Western Blotting)
3. Flow Cytometry for Cell Cycle Analysis
4. In Vivo Xenograft Studies
This compound's superior activity stems from its ability to broadly inhibit the PAM pathway, which is hyperactivated in PTEN-null cancers due to loss of the pathway's key negative regulator, PTEN.
The diagram illustrates how This compound simultaneously inhibits all Class I PI3K isoforms and both mTOR complexes, leading to a more complete shutdown of oncogenic signaling and critical cancer cell functions. In PTEN-null cells, the loss of the PTEN brake on the pathway makes them particularly dependent on this signaling, explaining their heightened sensitivity to comprehensive PAM inhibition.
The robust pre-clinical data has supported the advancement of this compound into clinical trials testing rational combination strategies.
A 2021 preclinical study investigated whether different PI3K/mTOR inhibitors, when combined with paclitaxel, could enhance the response to immune checkpoint inhibitors (anti-PD-1 + anti-CTLA-4) in a mouse model of breast cancer [1] [2].
The results suggested that the broad-spectrum PI3K/mTOR inhibitor this compound was the most effective in this context [2]:
The study concluded that this triple combination (this compound + paclitaxel + ICI) may be a viable therapeutic approach for metastatic breast cancer and warrants further evaluation [1] [2].
The diagram below illustrates the proposed mechanism and superior efficacy of the this compound combination from this preclinical study:
The rationale for combining this compound with immunotherapy is rooted in its unique mechanism of action, which differs from inhibitors that target only single nodes of the PI3K/AKT/mTOR (PAM) pathway [3].
The following table compares the target profiles of this compound and other PAM pathway inhibitors.
| Drug Name | Inhibitor Class | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTORC1 | mTORC2 |
|---|---|---|---|---|---|---|---|
| This compound | Pan-PI3K / mTOR | Yes | Yes | Yes | Yes | Yes | Yes |
| Alpelisib | PI3Kα-specific | Yes | No | No | No | No | No |
| Copanlisib | Pan-PI3K | Yes | Yes | Yes | Yes | No | No |
| Everolimus | mTORC1 | No | No | No | No | Yes | No |
While the this compound + ICI combination is not yet approved, this compound is under active clinical investigation in other combinations.
For scientists and drug development professionals, the current evidence suggests several key considerations:
The following table summarizes key findings from non-clinical studies that directly compared gedatolisib to approved single-node PAM inhibitors across a panel of breast cancer cell lines.
| Metric | This compound (pan-PI3K/mTOR) | Alpelisib (PI3Kα) | Capivasertib (AKT) | Everolimus (mTORC1) |
|---|---|---|---|---|
| Average Potency (GR50) | 12 nM [1] | 2,783 nM [1] | 2,602 nM [1] | 2,134 nM [1] |
| Cytotoxic Effect (GRMax) | -0.72 (Strong cytotoxic effect) [1] | -0.10 (Minimal cytotoxic effect) [1] | 0.00 (No cytotoxic effect) [1] | 0.33 (No cytotoxic effect) [1] |
| Impact of PIK3CA/PTEN status | Effective regardless of mutation status [1] | More effective in cell lines with altered PIK3CA/PTEN [1] | More effective in cell lines with altered PIK3CA/PTEN [1] | Information not specified in search results |
| Key Inhibited Functions | Cell cycle progression, survival, protein synthesis, glucose metabolism, migration, invasion [2] [1] | Primarily cell proliferation [1] | Primarily cell proliferation [1] | Primarily cell proliferation [1] |
Table References: Data is consolidated from a 2024 study in *npj Breast Cancer which used growth rate (GR) metrics to objectively quantify the anti-proliferative and cytotoxic effects of the inhibitors across 28 breast cancer cell lines [1].*
This compound achieves its superior efficacy by simultaneously targeting all Class I PI3K isoforms (PI3Kα, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2). This multi-node inhibition more completely shuts down the PAM pathway and prevents the adaptive resistance often seen with single-node inhibitors [1] [3].
The diagram below illustrates the PAM pathway and the specific nodes targeted by different inhibitors.
The diagram shows how this compound's multi-node inhibition provides a more comprehensive blockade compared to the single-node inhibitors [1].
The strong rationale for simultaneously targeting the PAM, ER, and CDK4/6 pathways has been tested in clinical trials, with impressive results.
This study evaluated patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer after progression on a CDK4/6 inhibitor [4].
| Regimen | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Fulvestrant |
|---|---|---|
| This compound + Palbociclib + Fulvestrant (Triplet) | 9.3 months [4] | 0.24 (76% reduction in risk of progression) [4] |
| This compound + Fulvestrant (Doublet) | 7.4 months [4] | 0.33 (67% reduction in risk of progression) [4] |
| Fulvestrant alone (Control) | 2.0 months [4] | - |
The triplet regimen more than quadrupled median PFS compared to standard endocrine therapy alone, with a manageable safety profile [4].
A Phase 1b trial investigated this compound combined with palbociclib and letrozole in patients with no prior systemic therapy for advanced breast cancer [5].
For researchers, here is a summary of the key methodologies from the cited non-clinical and clinical studies.
Based on the current data, this compound presents a compelling profile as a potent PAM pathway inhibitor. Its multi-node mechanism, robust preclinical activity, and significant clinical efficacy in combinations, particularly for managing resistance in advanced settings, position it as a promising candidate for future therapeutic strategies.
| Trial / Study Phase | Patient Population / Biomarker Status | Clinical Benefit Response (CBR) Rate | Key Findings and Context |
|---|
| Phase II (NCT01420081) [1] | Recurrent endometrial cancer (Stathmin-low) | 53% (10/19 patients) [1] | • CBR (complete/partial response or stable disease ≥16 weeks) was met only in the stathmin-low arm. • Stathmin-high expression did not correlate with greater efficacy (CBR: 26%, 5/19) [1]. | | Phase II (NCT01420081) [1] | Recurrent endometrial cancer (Stathmin-high) | 26% (5/19 patients) [1] | • The stathmin-high arm did not meet the criteria to proceed in the trial [1]. |
The data in the table comes from a randomized, non-comparative phase II study. Here is a detailed breakdown of the key methodological aspects [1]:
This compound is a potent, dual pan-PI3K and mTORC1/2 inhibitor. The following diagram illustrates the signaling pathway it targets.
This comprehensive inhibition is the proposed mechanism behind its anti-tumor activity. In the context of the clinical trial, stathmin was investigated as a potential biomarker to predict which patients would derive the most benefit from this compound treatment [1].
The phase II data suggests that this compound has moderate activity in recurrent endometrial cancer, with a clinically meaningful benefit rate particularly in the stathmin-low patient subgroup [1]. This indicates that stathmin expression could serve as a predictive biomarker for patient selection, though this requires validation in larger studies.
It is worth noting that while current research is heavily focused on its application in breast cancer (with ongoing Phase 3 trials like VIKTORIA-1 and VIKTORIA-2) [2] [3], non-clinical studies continue to support the development of this compound, in combination with other agents like CDK4/6 inhibitors or hormonal therapy, for the treatment of gynecologic cancers [4].